molecular formula C15H19BrN2O2 B13067059 Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate

Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate

Cat. No.: B13067059
M. Wt: 339.23 g/mol
InChI Key: QERMYOCNGKKWBX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Carbamate Formation: The formation of the tert-butyl carbamate group by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The coupling of the brominated indole with an appropriate amine derivative to introduce the 2-aminoethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amine.

    Coupling Reactions: The aminoethyl group can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of a polar aprotic solvent and a base.

    Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: Common reagents include coupling agents such as EDCI or DCC, often in the presence of a base like DIPEA.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Deprotection Reactions: The major product is the free amine derivative of the indole compound.

    Coupling Reactions: Products will vary depending on the electrophile used.

Scientific Research Applications

Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: Employed in the study of indole-based compounds’ interactions with biological targets.

    Chemical Biology: Utilized in the development of chemical probes to study biological pathways.

    Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the indole ring allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the indole ring.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an indole ring.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.

Uniqueness

Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct biological activity and chemical reactivity. The combination of the tert-butyl carbamate protecting group and the bromine atom at the 7-position further enhances its versatility in synthetic applications.

Properties

Molecular Formula

C15H19BrN2O2

Molecular Weight

339.23 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-7-bromoindole-1-carboxylate

InChI

InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)18-9-10(7-8-17)11-5-4-6-12(16)13(11)18/h4-6,9H,7-8,17H2,1-3H3

InChI Key

QERMYOCNGKKWBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)CCN

Origin of Product

United States

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